2-(2-(Methylamino)propyl)benzofuran
Description
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Structure
3D Structure
Properties
CAS No. |
806596-15-6 |
|---|---|
Molecular Formula |
C12H15NO |
Molecular Weight |
189.25 g/mol |
IUPAC Name |
1-(1-benzofuran-2-yl)-N-methylpropan-2-amine |
InChI |
InChI=1S/C12H15NO/c1-9(13-2)7-11-8-10-5-3-4-6-12(10)14-11/h3-6,8-9,13H,7H2,1-2H3 |
InChI Key |
ANJIDHKQUCZNQY-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC2=CC=CC=C2O1)NC |
Origin of Product |
United States |
Classification and Structural Context Within Benzofuran Derivatives
Benzofuran (B130515) is a heterocyclic compound composed of a fused benzene (B151609) and furan (B31954) ring. nih.govmdpi.com Its derivatives are a broad class of chemical entities with a wide range of biological activities, making them a significant area of study in medicinal chemistry. nih.govmdpi.comrsc.org The introduction of various substituents at different positions on the benzofuran core can lead to new compounds with unique properties. nih.govmdpi.com
2-(2-(Methylamino)propyl)benzofuran is specifically classified as a substituted benzofuran. Its structure is characterized by a benzofuran nucleus with a 2-(methylamino)propyl group attached at the 2-position of the furan ring. nih.govnih.gov This places it within a subset of benzofuran derivatives that are structurally analogous to amphetamine and methamphetamine. researchgate.net The core structure consists of C12H15NO. nih.govnih.gov
The hydrochloride salt form of this compound, this compound hydrochloride, is often used in research due to its increased water solubility. ontosight.ai This salt has the chemical formula C12H16ClNO. ontosight.aifda.gov
Table 1: Structural and Chemical Properties of this compound and its Hydrochloride Salt
| Property | This compound | This compound Hydrochloride |
| Chemical Formula | C12H15NO nih.govnih.gov | C12H16ClNO ontosight.aifda.gov |
| Molecular Weight | 189.25 g/mol nih.gov | ~223.72 g/mol ontosight.ai |
| Core Structure | Benzofuran ring with a 2-(methylamino)propyl substituent at the 2-position nih.govnih.gov | Same core structure with the addition of a hydrochloride salt ontosight.ai |
| Stereochemistry | Racemic nih.govfda.gov | Racemic fda.gov |
This table is interactive. Click on the headers to sort the data.
Rationale for Research Interest in the Compound and Analogues
General Strategies for Benzofuran Core Synthesis
The construction of the benzofuran core can be broadly categorized into several key approaches, including C-C coupling reactions, palladium-catalyzed annulation reactions, oxidative cyclization, and other specialized procedures.
C-C Coupling Reactions
Cross-coupling reactions are a cornerstone in the synthesis of benzofurans, often involving the formation of a key C-C bond followed by a cyclization step. A prominent example is the Sonogashira coupling of o-iodophenols with terminal alkynes, which is a widely used method for constructing the benzofuran ring. researchgate.net This reaction is typically catalyzed by a combination of palladium and copper catalysts. researchgate.netacs.org Variations of this approach include one-pot procedures that combine the coupling and subsequent cyclization into a single synthetic operation. researchgate.net
Copper-catalyzed C-C coupling reactions also provide a viable route to benzofurans. For instance, the reaction of o-iodophenols with acyl chlorides and phosphorus ylides, catalyzed by copper, leads to the formation of functionalized benzofurans. acs.org Another copper-catalyzed method involves the coupling of 1-bromo-2-iodobenzenes with β-keto esters to afford 2,3-disubstituted benzofurans. organic-chemistry.org
Palladium-Catalyzed Annulation Reactions
Palladium-catalyzed annulation reactions have emerged as powerful tools for the synthesis of benzofurans. These reactions often proceed through the activation of C-H bonds, offering an efficient and atom-economical approach. One strategy involves the palladium-catalyzed reaction of 2-hydroxyarylacetonitriles with sodium sulfinates, which proceeds via a tandem desulfinative addition and intramolecular annulation to yield 2-arylbenzofurans. rsc.org This method has been shown to be scalable to the gram level. rsc.org
Another approach utilizes the palladium-catalyzed annulation of 1,3-dienes with 2-iodoaryl acetates to construct dihydrobenzofurans. nih.gov The use of an acetyl protecting group on the phenol (B47542) was found to significantly improve the reaction yield. nih.gov Furthermore, palladium-catalyzed intramolecular C-H functionalization of phenols with various coupling partners can lead to the formation of the benzofuran ring. mdpi.com
Table 1: Comparison of Palladium-Catalyzed Annulation Reactions for Benzofuran Synthesis
| Reaction Type | Starting Materials | Catalyst System | Key Features |
| Desulfinative Addition/Annulation | 2-Hydroxyarylacetonitriles, Sodium Sulfinates | Palladium Catalyst | One-pot, scalable synthesis of 2-arylbenzofurans. rsc.org |
| Annulation of Dienes | 1,3-Dienes, 2-Iodoaryl Acetates | Pd(0) Catalyst | Synthesis of dihydrobenzofurans; improved yield with acetyl protecting group. nih.gov |
| Intramolecular C-H Functionalization | Phenols | Palladium Catalyst | Direct formation of the benzofuran ring. mdpi.com |
| Tandem Addition/Cyclization | 2-(2-Acylphenoxy)acetonitriles, Arylboronic Acids | Palladium Catalyst | Synthesis of 2-aroyl benzofurans with good functional group tolerance. rsc.org |
Oxidative Cyclization Approaches
Oxidative cyclization provides another important avenue for benzofuran synthesis. These reactions typically involve the formation of a C-O bond through an oxidative process. A common strategy is the oxidative cyclization of o-alkenylphenols. mdpi.com For instance, 2-hydroxystyrenes can undergo palladium-catalyzed oxidative cyclization to yield benzofurans. mdpi.com
Metal-free oxidative cyclization methods have also been developed. One such method employs hypervalent iodine reagents, such as (diacetoxyiodo)benzene, to mediate the cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans. organic-chemistry.orgmdpi.com This approach offers the advantage of avoiding transition metal catalysts. organic-chemistry.org Furthermore, the use of transition-metal catalysts in the presence of an oxidant like TEMPO has been shown to be effective for the oxidative cyclization of various precursors to furnish benzofuran derivatives. organic-chemistry.org
Specialized Cyclization Procedures
A variety of other specialized cyclization procedures have been reported for the synthesis of the benzofuran core. Ruthenium-catalyzed C- and O-allyl isomerization followed by ring-closing metathesis of 1-allyl-2-allyloxybenzenes is one such method. organic-chemistry.org Another approach involves the FeCl₃-mediated intramolecular cyclization of electron-rich aryl ketones. mdpi.com
Specific Synthesis of this compound and its Positional Isomers
The specific synthesis of this compound and its positional isomers, such as 5-(2-methylaminopropyl)benzofuran, has been a subject of interest. The differentiation of these isomers is crucial and can be achieved through mass spectrometric and computational studies. researchgate.net The fragmentation patterns in both electron ionization (EI) and electrospray ionization (ESI) mass spectrometry can be used to distinguish between the 2- and 5-substituted isomers. researchgate.net For example, in ESI-MSⁿ analysis, the 2-isomer is more likely to form an intramolecular hydrogen bond, leading to a higher abundance of a specific product ion (m/z 58), while the 5-isomer generates a characteristic product ion at m/z 131 due to the formation of a conjugated system. researchgate.net
Derivatization and Analogue Synthesis for Structure-Activity Relationship Studies
The synthesis of derivatives and analogues of this compound is essential for structure-activity relationship (SAR) studies. mdpi.comnih.gov These studies aim to understand how modifications to the chemical structure affect the biological activity of the compound. For instance, SAR studies on benzofuran derivatives have shown that substitutions at the C-2 position can be crucial for their cytotoxic activity. mdpi.com
The synthesis of analogues often involves modifying the side chain or the benzofuran core. For example, analogues of citalopram (B1669093), which contains a dihydroisobenzofuran core, have been synthesized to probe the binding sites of the serotonin transporter. nih.gov Derivatization can also be employed to enhance the detectability of benzofuran compounds in analytical methods like HPLC. researchgate.net The development of various derivatization reagents with a benzofuran structure has been an active area of research. researchgate.net
Chemical Precursors and Intermediates in Synthesis
A common synthetic pathway proceeds through several key chemical intermediates. The initial precursors are generally simple phenolic and acetonic compounds, which undergo cyclization to form the core benzofuran structure. This is followed by the installation of a propanone side chain, which then serves as the immediate precursor for the final amination step.
One established method for the formation of the initial benzofuran structure is the reaction of salicylaldehyde (B1680747) with a chloroacetone (B47974). semanticscholar.orgnih.govniscpr.res.in This reaction, typically carried out in the presence of a base such as potassium carbonate, leads to the formation of 2-acetylbenzofuran (B162037), a crucial intermediate. semanticscholar.orgnih.govniscpr.res.in
The subsequent step involves the conversion of the acetyl group into a propan-2-one moiety. While direct alkylation of 2-acetylbenzofuran can be challenging, alternative methods can be employed to yield the key intermediate, 1-(benzofuran-2-yl)propan-2-one.
The final stage of the synthesis involves the introduction of the methylamino group. This is commonly achieved through reductive amination of the ketone intermediate, 1-(benzofuran-2-yl)propan-2-one, using methylamine (B109427) and a suitable reducing agent. nih.govokayama-u.ac.jpacs.org This reaction directly forms the target compound, this compound.
The following tables detail the primary chemical precursors and key intermediates involved in a representative synthesis of this compound.
Table 1: Chemical Precursors
| Compound Name | Chemical Structure | Role in Synthesis |
| Salicylaldehyde | Starting material for the formation of the benzofuran ring. | |
| Chloroacetone | Reacts with salicylaldehyde to form the furan (B31954) ring and introduce the acetyl group. | |
| Methylamine | Source of the methylamino group in the final reductive amination step. |
Table 2: Key Intermediates
| Compound Name | Chemical Structure | Formation | Subsequent Transformation |
| 2-Acetylbenzofuran | Reaction of salicylaldehyde and chloroacetone in the presence of a base. semanticscholar.orgnih.govniscpr.res.in | Serves as a precursor for the synthesis of 1-(benzofuran-2-yl)propan-2-one. | |
| 1-(Benzofuran-2-yl)propan-2-one | ![]() | Formed from 2-acetylbenzofuran through various methods, such as alkylation or rearrangement reactions. | Undergoes reductive amination with methylamine to yield the final product. |
| 2-(2-Aminopropyl)benzofuran | ![]() | Can be formed by reductive amination of 1-(benzofuran-2-yl)propan-2-one with ammonia. It can also be an intermediate if a two-step N-methylation is performed. | N-methylation to yield the final product. nih.govresearchgate.netnih.gov |
Pharmacological Characterization of the Chemical Compound and Analogues
Monoamine Transporter Interactions
The primary mechanism of action for 2-MAPB and related benzofurans involves their interaction with monoamine transporters, which are responsible for the reuptake of serotonin (B10506) (5-HT), dopamine (B1211576) (DA), and norepinephrine (B1679862) (NE) from the synaptic cleft. wikipedia.orgnih.gov These transporters, designated as SERT, DAT, and NET respectively, are crucial in regulating neurotransmitter levels and signaling. wikipedia.orgnih.gov
Dopamine Transporter (DAT) Modulation
Research indicates that 2-MAPB and its analogs interact with the dopamine transporter. While some benzofurans, like 6-APB and 5-MAPDB, generally show lower potency for DAT compared to SERT and NET, others exhibit significant DAT interaction. nih.gov For instance, microdialysis studies in mice have shown that 2-MAPB increases dopamine levels. nih.gov The potency of these compounds at DAT can vary based on their specific chemical structure.
Norepinephrine Transporter (NET) Modulation
Interactions with the norepinephrine transporter are a common feature of benzofuran (B130515) derivatives. Compounds like 6-APB and 5-MAPDB have been shown to inhibit NET uptake more effectively than DAT uptake. nih.gov The N-methylated analogs, such as 5-MAPB and 6-MAPB, also display high nanomolar to low micromolar affinities for NET. nih.gov
Serotonin Transporter (SERT) Modulation
The most pronounced interaction of many benzofuran compounds is with the serotonin transporter. 2-MAPB is classified as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI). ontosight.ai Studies have demonstrated that 2-MAPB and its analog 5-MAPB can significantly increase extracellular serotonin levels. nih.govwikipedia.org In fact, many benzofurans exhibit a higher potency for inhibiting serotonin uptake compared to dopamine uptake, a characteristic they share with MDMA. researchgate.net Specifically, 5-MAPB has been shown to be a potent releaser of serotonin at nanomolar concentrations. nih.gov
Substrate-Type Releasing Agent Properties
Beyond simply blocking reuptake, 2-MAPB and its analogs act as substrate-type releasing agents. wikipedia.orgwikimedia.orgwikipedia.org This means they are transported into the presynaptic neuron by the monoamine transporters and, once inside, they trigger the reverse transport or efflux of neurotransmitters from the neuron into the synapse. researchgate.net This dual action of reuptake inhibition and release contributes to the significant increase in synaptic monoamine concentrations. Studies have confirmed that various benzofurans, including 5-APB and 5-MAPB, are potent releasers at SERT, NET, and DAT. nih.gov
Neurotransmitter Uptake Inhibition Profiles
The inhibitory effects of 2-MAPB and its analogs on neurotransmitter uptake have been quantified in various studies. As an SNDRI, 2-MAPB blocks the reabsorption of serotonin, norepinephrine, and dopamine. ontosight.ai The table below summarizes the uptake inhibition data for related benzofuran compounds, highlighting their varying potencies at the different monoamine transporters.
| Compound | DAT Inhibition (IC50, nM) | NET Inhibition (IC50, nM) | SERT Inhibition (IC50, nM) |
| (-)-BPAP | 42 | 52 | 640 |
Data for (-)-BPAP, a related benzofuran derivative, is provided for comparative purposes. nih.gov
Receptor Binding and Functional Assays
The following table presents binding affinity data for a related benzofuran derivative, (-)-BPAP, at the human monoamine transporters.
| Compound | hDAT Binding (Ki, nM) | hNET Binding (Ki, nM) | hSERT Binding (Ki, nM) |
| (-)-BPAP | 16 | 211 | 638 |
This data illustrates the binding affinities of (-)-BPAP to the human dopamine, norepinephrine, and serotonin transporters, respectively. nih.gov
Serotonergic Receptor Interactions (e.g., 5-HT2A, 5-HT2B, 5-HT2C)
Benzofuran analogues of 3,4-Methylenedioxy-N-methylamphetamine (MDMA), including 5-MAPB, demonstrate high binding affinities for the 5-HT2A, 5-HT2B, and 5-HT2C receptors. nih.gov Specifically, 5-MAPB shows significant agonist activity at the 5-HT2C receptor. nih.gov Another analogue, 5-(2-aminopropyl)benzofuran (B1244649) (5-APB), also displays high affinity for these three serotonin receptor subtypes. researchgate.netcore.ac.uk In functional assays, 5-APB acts as a potent agonist at all three receptors. nih.gov
Research indicates that the interaction with the 5-HT2B receptor may have implications for cardiovascular health. For instance, 6-MAPB has been found to have a lower agonist affinity at the 5-HT2B receptor compared to MDMA, potentially indicating a reduced risk of valvular heart disease. researchgate.net The development of selective 5-HT2C receptor agonists has been a focus of research for conditions like obesity and psychiatric disorders. wikipedia.org However, a significant challenge has been achieving selectivity over the 5-HT2A and 5-HT2B receptors to avoid potential side effects. wikipedia.org
Table 1: Binding Affinities (pKi) of Benzofuran Analogues at Serotonin Receptors
| Compound | 5-HT2A | 5-HT2B | 5-HT2C |
|---|---|---|---|
| 5-APB | - | 7.85 core.ac.uk | 6.28 core.ac.uk |
| MDMA Analogs | High Affinity nih.gov | High Affinity nih.gov | High Affinity nih.gov |
Note: Higher pKi values indicate stronger binding affinity. Data is compiled from various in vitro studies.
Noradrenergic Receptor Interactions (e.g., alpha-2 adrenergic receptors)
MDMA analogues, including 5-MAPB, exhibit high binding affinities for NEα2 receptors. nih.gov The alpha-2 (α2) adrenergic receptor is a G protein-coupled receptor with three subtypes: α2A, α2B, and α2C. wikipedia.org These receptors are involved in regulating the release of norepinephrine. wikipedia.org The α2A and α2C subtypes are primarily located in the central nervous system and are associated with sedation, analgesia, and sympatholytic effects. nih.gov The α2B subtype is more prevalent on vascular smooth muscle and can mediate vasopressor effects. nih.gov
The interaction of these compounds with α2-adrenergic receptors can influence various physiological processes. For example, activation of α2-adrenergic receptors on macrophages can potentiate the production of tumor necrosis factor. nih.gov
Dopaminergic Receptor Interactions (e.g., D2, D3)
Dopamine D2 and D3 receptors are significant targets for neuropsychiatric drugs. acs.orgnih.gov Some benzofuran derivatives have shown affinity for these receptors. For instance, a 2-benzofuran ring incorporated into certain molecular scaffolds has been shown to increase affinity for the D2 receptor. nih.gov The D3 receptor is of particular interest as antagonists for this receptor are being investigated for a range of neurological disorders, including schizophrenia and substance abuse. google.com
Research into D2/D3 receptor ligands has led to the development of bitopic ligands, which can modulate receptor function with potentially improved side-effect profiles. nih.gov Studies on analogues of the D2/D3 receptor agonist sumanirole (B131212) have provided insights into the structural features that determine selectivity between these two receptor subtypes. acs.org
Histaminergic Receptor Interactions (e.g., H3)
The histamine (B1213489) H3 receptor is a presynaptic autoreceptor that regulates the release of histamine and other neurotransmitters in the central nervous system. nih.govwikipedia.org This makes H3 receptor antagonists a topic of interest for treating various neurological and cognitive disorders. nih.govwikipedia.org Some N-propylpentan-1-amine derivatives containing a benzylfuran moiety have demonstrated high in vitro potency as H3 receptor antagonists. nih.gov Docking studies have revealed that the interaction of ligands with key amino acid residues, such as D114, is crucial for high affinity at the H3 receptor. semanticscholar.org
Melatonin (B1676174) Receptor Binding (e.g., MT2)
Melatonin receptors, including the MT1 and MT2 subtypes, are involved in regulating various physiological processes, and their expression has been identified in human adipose tissue. nih.gov Functional MT2 receptors have been found on human brown adipocytes, where they may play a role in regulating adipocyte physiology. nih.gov While direct binding data for 2-(2-(Methylamino)propyl)benzofuran at melatonin receptors is not extensively documented in the provided context, the broader class of benzofurans has been explored for interactions with a wide range of receptors.
Enzyme-Mediated Interactions
Monoamine Oxidase (MAO) Inhibition
Monoamine oxidase (MAO) is an enzyme responsible for the breakdown of monoamine neurotransmitters. It exists in two isoforms, MAO-A and MAO-B, and is a significant target for drugs treating neurological disorders. nih.gov Several benzofuran derivatives have been synthesized and evaluated as MAO inhibitors. nih.govgoogle.com
Studies have shown that MDMA analogues with a benzofuran structure can be potent and selective inhibitors of MAO-A. nih.gov Other research has focused on developing benzofuran derivatives as selective MAO-B inhibitors, which may have therapeutic potential in conditions like Parkinson's disease. nih.gov For example, a series of 4-aminomethyl-7-benzyloxy-2H-chromen-2-ones, which contain a coumarin (B35378) (benzopyran-2-one) core, have been investigated as multi-target inhibitors of both cholinesterases and MAO-B. mdpi.com
Cholinesterase Inhibition
Cholinesterase inhibitors are compounds that prevent the breakdown of the neurotransmitter acetylcholine (B1216132). nih.gov There are two main types of cholinesterases: acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.com While AChE is the primary enzyme responsible for acetylcholine hydrolysis in the brain, BChE also plays a role, particularly in later stages of Alzheimer's disease. mdpi.com Consequently, the inhibition of both enzymes is a key strategy in the development of therapies for this condition. nih.govmdpi.com
Benzofuran derivatives have emerged as a promising class of cholinesterase inhibitors. nih.govnih.govfrontiersin.org Research has demonstrated that the benzofuran scaffold can serve as a foundational structure for designing potent inhibitors of both AChE and BChE. researchgate.netresearchgate.net
A study on a series of novel benzofuran-based compounds revealed potent acetylcholinesterase inhibitory activity. Specifically, compounds 7c and 7e showed significant inhibitory potential with IC₅₀ values of 0.058 µM and 0.086 µM, respectively, which are comparable to the well-known cholinesterase inhibitor, donepezil (B133215) (IC₅₀ = 0.049 µM). nih.gov
| Compound | AChE IC₅₀ (µM) | Reference Compound (Donepezil) AChE IC₅₀ (µM) |
|---|---|---|
| 7c | 0.058 | 0.049 |
| 7e | 0.086 |
Further investigations into other benzofuran derivatives have highlighted their potential as dual inhibitors of both AChE and BChE. For instance, a series of benzofuran-2-carboxamide-N-benzyl pyridinium (B92312) halide derivatives were synthesized and evaluated for their cholinesterase inhibitory activity. nih.gov Several of these compounds were found to be potent inhibitors of butyrylcholinesterase, with IC₅₀ values in the micromolar to sub-micromolar range (0.054–2.7 µM). nih.gov
Another study focusing on 2-arylbenzofuran derivatives isolated from Cortex Mori Radicis demonstrated selective and potent inhibition of BChE. mdpi.com Six of the tested 2-arylbenzofuran derivatives displayed more potent BChE inhibitory activity (IC₅₀ values ranging from 2.5 to 32.8 µM) than the positive control, galantamine (IC₅₀ = 35.3 µM). mdpi.com Notably, Cathafuran C (14) was the most potent and selective BChE inhibitor with a Kᵢ value of 1.7 µM. mdpi.com In contrast, most of these compounds showed weak or no inhibitory activity against AChE. mdpi.com
| Compound | AChE IC₅₀ (µM) | BChE IC₅₀ (µM) |
|---|---|---|
| Compound 1 | >100 | 45.5 |
| Compound 4 | >100 | 61.0 |
| 2-Arylbenzofuran Derivatives (range) | Weak or Inactive | 2.5 - 32.8 |
| Cathafuran C (14) | >100 | 2.6 |
| Galantamine (Positive Control) | - | 35.3 |
The structure-activity relationship studies of these benzofuran derivatives often indicate that the nature and position of substituents on the benzofuran ring and any associated side chains are crucial for their inhibitory potency and selectivity towards AChE or BChE. nih.govresearchgate.net
Protein Tyrosine Phosphatase (PTPase) Modulation
Protein tyrosine phosphatases (PTPases) are a group of enzymes that play a critical role in cellular signal transduction by removing phosphate (B84403) groups from tyrosine residues on proteins. nih.govacs.org The balance between the activity of protein tyrosine kinases and PTPases is essential for normal cellular function, and dysregulation of PTPase activity has been implicated in various diseases, including cancer and metabolic disorders. nih.gov
Benzofuran-based structures have been identified as promising scaffolds for the development of PTPase inhibitors. nih.govnih.gov For example, derivatives of benzofuran salicylic (B10762653) acid have been shown to be highly potent and selective inhibitors of Mycobacterium protein tyrosine phosphatase B (mPTPB), a virulence factor from the tuberculosis pathogen. nih.gov One such derivative exhibited an IC₅₀ value of 38 nM and demonstrated high selectivity against a panel of other PTPases. nih.gov
In the context of cancer immunotherapy, benzofuran-2-carboxylic acid derivatives have been discovered as inhibitors of Lymphoid-tyrosine phosphatase (LYP), a key regulator of the T-cell receptor (TCR) signaling pathway. nih.govresearchgate.net Two compounds, D14 and D34 , were identified as reversible inhibitors of LYP with Kᵢ values of 1.34 µM and 0.93 µM, respectively. nih.govresearchgate.net These compounds also showed a degree of selectivity over other phosphatases. nih.govresearchgate.net
| Compound | LYP Kᵢ (µM) |
|---|---|
| D14 | 1.34 |
| D34 | 0.93 |
Furthermore, benzofuran derivatives have been investigated as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a negative regulator of the insulin (B600854) signaling pathway, making it a therapeutic target for type 2 diabetes. mdpi.com The inhibitory potential of flavonoids, which can contain benzofuran-like structures, against PTP1B has been noted, with their activity being influenced by the nature and position of substituents. mdpi.com
The research into benzofuran-based PTPase inhibitors highlights the versatility of this chemical scaffold in targeting a range of phosphatases involved in different disease pathologies. nih.govacs.orgnih.gov
Structure Activity Relationship Sar Studies
Elucidation of Pharmacophore Requirements for Monoamine Transporter Activity
Influence of Stereochemistry on Potency and Efficacy
Like many biologically active molecules, 2-(2-(Methylamino)propyl)benzofuran possesses a chiral center, meaning it can exist as two non-superimposable mirror images, or enantiomers. nih.govnih.govfda.gov Research has demonstrated that the stereochemistry at this center plays a pivotal role in the compound's potency and efficacy at monoamine transporters.
Studies on analogs such as 5-(2-methylaminobutyl)benzofuran (5-MABB) and 6-(2-methylaminobutyl)benzofuran (6-MABB) have revealed that the (S)-enantiomers are generally more potent and efficacious as releasing agents at SERT, NET, and DAT compared to their (R)-enantiomer counterparts. nih.gov In contrast, the (R)-isomers exhibit efficacious releasing activity at SERT and are partial releasers at NET, but notably lack releasing activity at DAT. nih.gov This stereoselectivity highlights the specific spatial arrangement required for optimal interaction with the binding sites of these transporters. For instance, in the case of the antidepressant citalopram (B1669093), which also features a benzofuran (B130515) core, the (S)-enantiomer (escitalopram) is the more active form. mdpi.com
Table 1: Influence of Stereochemistry on Monoamine Transporter Activity for MABB Analogs
| Compound | Transporter | Activity |
|---|---|---|
| (S)-5-MABB | SERT, NET, DAT | Efficacious Releaser |
| (R)-5-MABB | SERT | Efficacious Releaser |
| NET | Partial Releaser | |
| DAT | No Releasing Activity | |
| (S)-6-MABB | SERT, NET, DAT | Efficacious Releaser |
| (R)-6-MABB | SERT | Efficacious Releaser |
| NET | Partial Releaser | |
| DAT | No Releasing Activity |
Substituent Effects on Transporter Selectivity
The selectivity of benzofuran derivatives for the different monoamine transporters can be significantly influenced by the nature and position of substituents on the benzofuran ring and the aminoalkyl side chain. Generally, benzofuran derivatives show lower selectivity for the human dopamine (B1211576) transporter (hDAT) compared to the human serotonin (B10506) transporter (hSERT). nih.govresearchgate.net For example, 5-MAPDB, a related benzofuran, displays a 25-fold higher potency at hSERT than at hDAT. nih.gov
Structural Determinants of Receptor Binding Affinity and Agonist/Antagonist Activity
Beyond their effects on monoamine transporters, benzofuran derivatives also interact with various neurotransmitter receptors, and their binding affinity is dictated by specific structural features.
Impact of Benzofuran Ring Substitution
Substitutions on the benzofuran ring system can have a profound impact on a compound's receptor binding profile. Studies on related benzofuran derivatives have shown that the introduction of different functional groups at various positions can either enhance or diminish affinity for specific receptors. For example, in a series of multifunctional arylsulfonamide-based ligands with a benzofuran component, the introduction of a 2-benzofuran ring was found to slightly reduce affinities for the 5-HT₆ and 5-HT₇ receptors while increasing activity at the D₂ receptor. nih.gov Conversely, the incorporation of a 6-fluoro-2-benzothiophene ring improved interaction with 5-HT₂ₐ, 5-HT₇, and D₂ receptors. nih.gov
Earlier structure-activity relationship (SAR) studies on benzofuran derivatives have also highlighted that substitutions at the C-2 position are crucial for cytotoxic activity in cancer cells. nih.govmdpi.com The addition of halogens, such as bromine, chlorine, or fluorine, to the benzofuran ring has been shown to significantly increase certain biological activities. nih.govmdpi.com
Role of the Aminoalkyl Side Chain Modifications
Modifications to the aminoalkyl side chain are another critical factor influencing receptor binding and functional activity. The length of the alkyl chain, the nature of the amino group (primary, secondary, or tertiary), and the presence of other substituents on the chain all contribute to the molecule's pharmacological profile.
In studies of citalopram analogs, which share a dihydroisobenzofuran core, modifications to the dimethylaminopropyl side chain were explored. nih.gov Reduction of the N,N-dimethylamino group to a primary amine resulted in a significant decrease in SERT binding affinity. nih.gov However, extending the dimethylamino group in a series of compounds led to similar or slightly improved binding affinity compared to the primary amine precursor. nih.gov This suggests that the steric bulk and electronic properties of the amino group and its surrounding structure are finely tuned for optimal receptor interaction. Research on other benzofuran analogs has also shown that N-methylation of the aminopropyl side chain, as seen in the comparison between 5-APB and 5-MAPB, can alter the potency and efficacy at monoamine transporters. nih.gov
Computational Modeling and Molecular Docking Studies
To gain a deeper understanding of the molecular interactions between this compound analogs and their biological targets, researchers have employed computational modeling and molecular docking techniques. researchgate.netscielo.org.mxdovepress.comnih.gov These in silico methods allow for the prediction of binding modes and affinities of ligands with proteins of known three-dimensional structures. scielo.org.mx
Molecular docking studies have been used to investigate the binding of substituted cathinones and benzofurans to monoamine transporters, helping to identify key amino acid residues within the transporters' binding pockets that influence drug affinities. nih.govresearchgate.net For instance, modeling of the dopamine transporter in complex with 5-MAPB revealed a binding mode in the primary (S1) binding site, which overlaps with the binding sites of dopamine and cocaine. researchgate.net Furthermore, molecular dynamics simulations have shown that when 5-MAPB is bound, the transporter can undergo conformational changes to an inward-facing state, similar to what is observed with dopamine. researchgate.net
These computational approaches are invaluable for rationalizing observed SAR data and for guiding the design of new analogs with improved potency, selectivity, and desired pharmacological properties. researchgate.netresearchgate.net By visualizing the potential interactions between the ligand and its target protein, researchers can make more informed decisions about which structural modifications are most likely to lead to beneficial changes in activity.
Prediction of Ligand-Transporter Binding Modes
The interaction of aminoalkylbenzofuran derivatives with monoamine transporters—dopamine (DAT), norepinephrine (B1679862) (NET), and serotonin (SERT)—is a key aspect of their pharmacological profile. These compounds, including this compound (2-MAPB) and its isomers, are recognized as potent, non-selective, substrate-type releasing agents at these transporters. nih.govresearchgate.net Their mechanism involves inducing a reversal of the normal transporter flux, leading to the non-exocytotic release of monoamines. nih.gov This action is similar to that of ring-substituted amphetamines. nih.gov
Research demonstrates that benzofuran derivatives are generally more potent than compounds like 3,4-methylenedioxyamphetamine (MDA) and 3,4-methylenedioxymethamphetamine (MDMA) in triggering transporter-mediated monoamine release. nih.govresearchgate.net The N-methylation of these benzofurans does not appear to diminish their releasing potencies, suggesting this modification is well-tolerated by the orthosteric binding site of the monoamine transporters. nih.gov
Studies on isomers such as 5-(2-aminopropyl)benzofuran (B1244649) (5-APB) and 6-(2-aminopropyl)benzofuran (B1241680) (6-APB), along with their N-methylated counterparts 5-MAPB and 6-MAPB, show they are all substrate-type releasers at DAT, NET, and SERT with nanomolar potencies. nih.govresearchgate.net Specifically, the benzofurans exhibit at least a threefold higher potency in evoking transporter-mediated release compared to MDA and MDMA. nih.govresearchgate.net
Further investigations into derivatives like 5-(2-methylaminobutyl)benzofuran (5-MABB) and 6-(2-methylaminobutyl)benzofuran (6-MABB) reveal stereospecific interactions. The S-isomers of both 5-MABB and 6-MABB are effective releasing agents at all three transporters (SERT, NET, and DAT). nih.gov In contrast, the R-isomers are efficacious releasers primarily at SERT, showing reduced activity at NET and DAT. nih.gov
Computational modeling and in vitro assays have been employed to understand the molecular interactions within the transporter binding pockets that determine the affinity and action of these ligands. researchgate.netnih.gov For instance, benzofurans generally exhibit low selectivity for the dopamine transporter (hDAT), with some derivatives showing a significantly higher potency for the serotonin transporter (hSERT). researchgate.netnih.gov
Inhibition of Monoamine Transporters by Benzofuran Derivatives
This table summarizes the potency (IC50 in nM) of various benzofuran derivatives to inhibit uptake at human dopamine (hDAT), norepinephrine (hNET), and serotonin (hSERT) transporters.
| Compound | hDAT IC50 (nM) | hNET IC50 (nM) | hSERT IC50 (nM) | Reference |
|---|---|---|---|---|
| 5-APB | 128 | 38 | 89 | nih.gov |
| 6-APB | 117 | 45 | 223 | nih.gov |
| 5-MAPB | 108 | 22 | 82 | nih.gov |
| 6-MAPB | 74 | 29 | 231 | nih.gov |
| (S)-5-MABB | 326 | 96 | 154 | nih.gov |
| (R)-5-MABB | >10000 | 1633 | 277 | nih.gov |
| (S)-6-MABB | 107 | 157 | 1648 | nih.gov |
| (R)-6-MABB | 603 | 128 | 2429 | nih.gov |
Exploration of Receptor Interaction Sites
Studies have shown that compounds like 5-MAPB bind to various receptors, including serotonin 5-HT2A, 5-HT2B, and 5-HT2C receptors, as well as neuronal nicotinic acetylcholine (B1216132) (ACh) receptor α4β2 and alpha-adrenergic receptors. researchgate.net The binding affinity and efficacy at these sites can vary significantly. For example, while 5-MAPB acts as a high-efficacy releaser at monoamine transporters, it demonstrates low-efficacy activation at 5-HT2 receptors. researchgate.net
The serotonin transporter itself possesses multiple binding sites. Besides the primary orthosteric binding site (S1), a secondary, lower-affinity allosteric site (S2) has been described. nih.gov Structural modifications to ligands can influence their interaction with these distinct sites. Research on citalopram analogues, which share structural motifs with some benzofurans, has shown that steric bulk can be tolerated at the S1 site. nih.gov Furthermore, specific analogues were found to allosterically modulate the binding of other ligands at the S1 site by interacting with the S2 site. nih.gov This suggests that benzofuran derivatives could also exhibit complex binding patterns involving multiple sites on the transporter protein.
Molecular modeling of other benzofuran derivatives has revealed key interactions within the binding pockets of enzymes like monoamine oxidase A (MAO-A). researchgate.net These interactions can include hydrogen bonds and π-π stacking, which stabilize the ligand-receptor complex. researchgate.net Similarly, modeling studies of ligands at dopamine D2 (D2R) and D3 (D3R) receptors aim to elucidate the molecular determinants that confer subtype selectivity. acs.org Although the primary binding site for dopamine is highly conserved between these two receptor subtypes, specific chemical modifications on the ligand can exploit subtle differences to achieve selectivity. acs.org
Receptor Binding Profile of Selected Benzofuran Derivatives
This table displays the binding affinities (Ki in nM) or functional activities for various benzofuran compounds at different receptor sites.
| Compound | Receptor | Binding Affinity (Ki, nM) or Activity | Reference |
|---|---|---|---|
| 5-MAPB | 5-HT2A | Binds with low efficacy activation | researchgate.net |
| 5-MAPB | 5-HT2B | Binds with low efficacy activation | researchgate.net |
| 5-MAPB | 5-HT2C | Binds with low efficacy activation | researchgate.net |
| 5-MAPB | Nicotinic ACh α4β2 | Binding observed | researchgate.net |
| 5-MAPB | Alpha Adrenergic Receptors | Binding observed | researchgate.net |
| 6-APB | NET and SERT | Inhibits uptake more than DAT | nih.gov |
Metabolism and Biotransformation Pathways
Phase I Metabolic Reactions
Phase I metabolism of 2-(2-(Methylamino)propyl)benzofuran involves enzymatic reactions that introduce or expose functional groups on the parent molecule.
N-Demethylation Pathways
A primary metabolic route for this compound is the removal of the methyl group from the secondary amine. This N-demethylation reaction results in the formation of its primary amine analogue, 2-(2-aminopropyl)benzofuran. This pathway is a common metabolic step for many N-methylated compounds. Studies on the structurally isomeric compound, N-methyl-6-(2-aminopropyl)benzofuran (6-MAPB), have shown that N-demethylation is a significant metabolic step, leading to the formation of 6-(2-aminopropyl)benzofuran (B1241680) (6-APB) nih.govresearchgate.net.
Hydroxylation of the Benzofuran (B130515) Ring System
The benzofuran structure can undergo aromatic hydroxylation, a common Phase I reaction catalyzed by CYP enzymes nih.gov. This process typically involves the formation of an epoxide or arene oxide intermediate across the furan (B31954) ring or the benzene (B151609) ring nih.govmdpi.com. This reactive intermediate then rearranges to form a hydroxylated metabolite. Research on other benzofuran-containing compounds, such as benzbromarone, has demonstrated that metabolism can occur on the benzofuran ring system acs.orgresearchgate.netdrugbank.com. This suggests that this compound is also likely metabolized via hydroxylation at one or more positions on its aromatic core.
Oxidative Ring Cleavage Products
Following hydroxylation, the benzofuran ring system can be susceptible to oxidative cleavage. The metabolism of the related compound 6-MAPB was found to produce 4-carboxymethyl-3-hydroxy methamphetamine, indicating that cleavage of the furan ring is a plausible metabolic pathway nih.govresearchgate.net. The oxidation of the furan ring can lead to the formation of reactive intermediates like epoxides, which can be further processed to ring-opened products such as keto esters mdpi.com. The oxidative ring-opening of the furan moiety can result in the formation of 1,4-dicarbonyl units rsc.org.
Summary of Phase I Metabolites of this compound and Analogs
| Metabolic Pathway | Resulting Metabolite (from this compound) | Observed Analog Metabolite | Reference Compound |
|---|---|---|---|
| N-Demethylation | 2-(2-aminopropyl)benzofuran | 6-APB | 6-MAPB nih.govresearchgate.net |
| Hydroxylation | Hydroxylated this compound | Hydroxylated benzbromarone | Benzbromarone acs.orgresearchgate.netdrugbank.com |
| Oxidative Ring Cleavage | Ring-opened products | 4-carboxymethyl-3-hydroxy methamphetamine | 6-MAPB nih.govresearchgate.net |
Role of Cytochrome P450 Isoenzymes in Metabolism
The cytochrome P450 (CYP) superfamily of enzymes is central to Phase I drug metabolism nih.govnih.govmdpi.com. Several specific isoenzymes have been identified as key players in the biotransformation of benzofuran derivatives.
Identification of Key CYP Enzymes (e.g., CYP1A2, CYP2B6, CYP2C19, CYP2D6)
Research into the metabolism of the analogous compound 6-MAPB has identified several CYP isoenzymes responsible for its N-demethylation. The specific enzymes implicated in this process are CYP1A2, CYP2D6, and CYP3A4 nih.govresearchgate.net. Furthermore, studies on other benzofuran-based compounds have highlighted the role of CYP2C19 in their metabolism acs.orgresearchgate.netdrugbank.com. The metabolism of 2C-B-fly, another benzofuran analog, has been shown to be mediated by CYP2D6 researchgate.net. While CYP2B6 is known to metabolize 2% to 10% of clinically used drugs, its specific role in the metabolism of this compound has not been explicitly detailed in the reviewed literature drugbank.com.
Relative Contributions of Specific Isoenzymes to Metabolic Clearance
CYP450 Isoenzymes Implicated in the Metabolism of Benzofuran Analogs
| CYP Isoenzyme | Metabolic Reaction | Substrate (Analog) |
|---|---|---|
| CYP1A2 | N-demethylation | 6-MAPB nih.govresearchgate.net |
| CYP2D6 | N-demethylation | 6-MAPB nih.govresearchgate.net |
| CYP3A4 | N-demethylation | 6-MAPB nih.govresearchgate.net |
| CYP2C19 | Metabolism of benzofuran ring | Benzbromarone acs.orgresearchgate.netdrugbank.com |
| CYP2D6 | Metabolism | 2C-B-fly researchgate.net |
Identification of Major Metabolites in Biological Matrices
Research into the metabolism of 2-MAPB has led to the identification of key metabolites in biological samples. In a toxicological investigation following a fatality involving 2-MAPB, analysis of a urine sample revealed the presence of two major metabolites: N-demethyl-2-MAPB and hydroxy-2-MAPB researchgate.net. This finding indicates that N-demethylation and hydroxylation are significant metabolic pathways for this compound.
The identification of these metabolites is crucial for forensic and clinical toxicology, as it allows for the confirmation of 2-MAPB ingestion even when the parent compound is present at low concentrations. The metabolic pathways are consistent with those observed for other related amphetamine-type substances, which often undergo N-dealkylation and hydroxylation reactions mediated by cytochrome P450 enzymes.
Table 1: Identified Major Metabolites of this compound
| Metabolite Name | Metabolic Pathway | Biological Matrix |
|---|---|---|
| N-demethyl-2-MAPB | N-Demethylation | Urine |
| Hydroxy-2-MAPB | Hydroxylation | Urine |
Comparison of Metabolic Profiles Across Isomers
The metabolic profiles of benzofuran isomers, specifically 2-MAPB, 5-MAPB, and 6-MAPB, exhibit both similarities and notable differences. The position of the aminopropyl side chain on the benzofuran ring influences the metabolic pathways and the resulting metabolites.
For 5-MAPB , the major metabolic routes include N-demethylation to its corresponding primary amine, 5-(2-aminopropyl)benzofuran (B1244649) (5-APB), and further metabolism to 3-carboxymethyl-4-hydroxy methamphetamine drugz.fr. In contrast, the metabolism of 6-MAPB also involves N-demethylation to 6-(2-aminopropyl)benzofuran (6-APB) and the formation of 4-carboxymethyl-3-hydroxy methamphetamine nih.gov.
While direct comparative metabolic studies between 2-MAPB and its 5- and 6-isomers are limited, the identified metabolites of 2-MAPB (N-demethyl-2-MAPB and hydroxy-2-MAPB) suggest that it undergoes similar primary metabolic transformations of N-demethylation and hydroxylation. However, the formation of carboxymethyl-hydroxy methamphetamine metabolites, as seen with the 5- and 6-isomers, has not been reported for 2-MAPB. This could indicate a difference in the subsequent metabolism following the initial hydroxylation and ring-opening, potentially due to the different electronic and steric properties conferred by the 2-position of the side chain.
Table 2: Comparison of Major Metabolites Across MAPB Isomers
| Isomer | N-Demethylated Metabolite | Other Major Metabolites |
|---|---|---|
| 2-MAPB | N-demethyl-2-MAPB | Hydroxy-2-MAPB |
| 5-MAPB | 5-APB | 3-carboxymethyl-4-hydroxy methamphetamine |
| 6-MAPB | 6-APB | 4-carboxymethyl-3-hydroxy methamphetamine |
Analytical Methodologies for Detection and Identification
Chromatographic Techniques
Chromatography, coupled with mass spectrometry, stands as a cornerstone for the analysis of 2-(2-(Methylamino)propyl)benzofuran, providing both separation from complex matrices and detailed structural information.
Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the analysis of volatile and semi-volatile compounds. While GC-MS can be employed to track a suspected intoxication involving this compound, its utility in definitively identifying the compound, particularly in the presence of its isomers, has limitations. nih.gov
Studies have shown that the differentiation of this compound from its positional isomers, such as 5-(2-methylaminopropyl)benzofuran (5-MAPB) and 6-(2-methylaminopropyl)benzofuran (6-MAPB), is challenging using standard GC-MS with electron ionization (EI) and quadrupole detection. researchgate.netresearchgate.netnih.gov The EI mass spectra of these isomers are often very similar, making unambiguous identification difficult. researchgate.netnih.gov For instance, the dissociation patterns of 2-MAPB and 5-MAPB under EI-MS analysis have been reported to be alike. researchgate.netnih.gov
However, the use of tandem mass spectrometry (MS/MS) following GC separation can enhance the specificity. By recording the MS/MS spectra after collision-induced dissociation (CID) of the precursor ions, a more reliable distinction between the isomers can be achieved. researchgate.netresearchgate.netresearchgate.net Additionally, derivatization of the amine group, such as through trifluoroacetylation, is a common strategy in GC-MS analysis of amphetamine-related compounds to improve chromatographic properties and may aid in analysis. nih.gov
Table 1: GC-MS Data for this compound and Related Isomers
| Compound | Analytical Observation | Reference |
|---|---|---|
| This compound (2-MAPB) | Ambiguous differentiation from isomers (5-MAPB, 6-MAPB) using standard EI-MS due to similar fragmentation patterns. | researchgate.netresearchgate.netnih.gov |
| 5-(2-Methylaminopropyl)benzofuran (5-MAPB) | Similar dissociation patterns to 2-MAPB under EI-MS analysis. | researchgate.netnih.gov |
| 6-(2-Methylaminopropyl)benzofuran (6-MAPB) | Differentiation from 2-MAPB by GC/MS with quadrupole detection is ambiguous. | researchgate.net |
Liquid Chromatography-Mass Spectrometry (LC-MS), particularly when combined with high-resolution mass spectrometry (LC-HR-MS), is a powerful and often essential tool for the structural elucidation of this compound. nih.gov This technique overcomes many of the limitations of GC-MS by offering alternative ionization methods and higher mass accuracy.
LC coupled with a high-resolution quadrupole Orbitrap MS has been successfully used to investigate the dissociation pathways of 2-MAPB and its isomers. researchgate.netnih.gov High-resolution mass spectrometry provides the necessary selectivity and mass accuracy to confidently identify novel psychoactive substances and their metabolites in complex biological matrices. nih.govscispace.com
Electrospray Ionization (ESI) is a soft ionization technique commonly used in LC-MS that is particularly effective for analyzing polar and thermally labile molecules like this compound. ESI typically produces protonated molecules [M+H]⁺, which can then be subjected to tandem mass spectrometry (MSn) for structural analysis. scispace.com
The use of ESI-MSn has proven critical for differentiating 2-MAPB from its isomers. researchgate.netnih.gov In the case of 2-MAPB, the protonated molecule undergoes a characteristic fragmentation. An intramolecular hydrogen bond can form between the protonated amino group and the oxygen atom of the benzofuran (B130515) ring. This structural feature facilitates a specific cleavage, leading to a product ion with a high abundance at a mass-to-charge ratio (m/z) of 58. researchgate.netnih.gov This fragmentation pathway is distinct from that of its isomer, 5-MAPB, which preferentially forms a product ion at m/z 131 due to the formation of a conjugated system. researchgate.netnih.gov
Table 2: ESI-MS/MS Fragmentation Data for 2-MAPB and 5-MAPB
| Compound | Key Fragmentation Characteristic | Predominant Product Ion (m/z) | Reference |
|---|---|---|---|
| This compound (2-MAPB) | Intramolecular hydrogen bond formation | 58 | researchgate.netnih.gov |
The study of how this compound is metabolized in the body is crucial for forensic and toxicological investigations. High-Resolution Mass Spectrometry (HRMS) is indispensable for this purpose, offering the ability to determine the elemental composition of metabolites through accurate mass measurements. researchgate.netnih.govhilarispublisher.com
In a case report, LC-HRMS/MS analysis of a urine sample led to the detection and identification of two metabolites of this compound: N-demethyl-2-MAPB and hydroxy-2-MAPB. nih.gov This demonstrates the capability of HRMS to identify metabolic products, which is essential for understanding the complete toxicological profile of the parent compound. The general workflow for such analyses involves using a full-scan, data-independent acquisition approach to capture all ions, followed by data mining to identify potential metabolites based on predicted metabolic transformations and their accurate masses. researchgate.netnih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS and LC-HR-MSn)
Spectroscopic Identification Methods
While chromatography-mass spectrometry techniques are dominant, other spectroscopic methods provide complementary information for the unequivocal identification of this compound.
Infrared (IR) spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a characteristic "fingerprint" of the functional groups present. specac.com For this compound, key absorptions would be expected for the N-H bond of the secondary amine, C-H bonds (both aromatic and aliphatic), the C-O-C ether linkage of the benzofuran ring, and the aromatic C=C bonds. utdallas.edulibretexts.org
The N-H stretch of a secondary amine typically appears as a single, medium-intensity peak in the region of 3300-3500 cm⁻¹. utdallas.edu The presence of this peak would be a key indicator for the methylamino group in the molecule.
In practice, IR spectroscopy is often coupled with gas chromatography (GC-IR) to analyze individual components of a mixture. This technique was successfully applied to confirm the identity of this compound in a forensic investigation, complementing the data obtained from mass spectrometry techniques. nih.gov
Table 3: Expected Infrared Absorption Ranges for this compound Functional Groups
| Functional Group | Bond | Characteristic Absorption Range (cm⁻¹) | Peak Characteristics | Reference |
|---|---|---|---|---|
| Secondary Amine | N-H Stretch | 3300 - 3500 | Medium, one spike | utdallas.edu |
| Aromatic Ring | =C-H Stretch | 3000 - 3100 | Variable | libretexts.org |
| Aliphatic Groups | -C-H Stretch | 2850 - 3000 | Variable | libretexts.org |
| Aromatic Ring | C=C Stretch | 1450 - 1600 | Variable, multiple bands | specac.com |
Raman Spectroscopy
Raman spectroscopy is a non-destructive vibrational spectroscopy technique that provides detailed information about a molecule's chemical structure, polymorphism, and crystallinity. nih.govspectroscopyonline.com It relies on the inelastic scattering of monochromatic light, which interacts with the molecular vibrations of the sample, resulting in a unique spectral fingerprint. nih.gov This technique is particularly valuable for differentiating between positional isomers (regioisomers) of substituted benzofurans. researchgate.net
Different crystal forms of a compound, known as polymorphs, can exhibit distinct Raman spectra due to differences in their crystal lattice vibrations. spectroscopyonline.com The Raman spectrum of a crystalline solid includes bands that arise from both internal and external crystal lattice vibrational modes. spectroscopyonline.com While internal modes correspond to the vibrations within the molecule itself, external modes relate to the collective motions of molecules within the crystal lattice. spectroscopyonline.com These differences are often subtle but can be resolved with high-resolution Raman spectrometers. spectroscopyonline.com
For compounds like this compound, Raman spectroscopy can serve as a powerful tool for unambiguous identification, complementing other analytical methods. While specific spectral data for this exact compound is not widely published in open literature, the principles of Raman spectroscopy for analyzing related phenethylamines and differentiating isomers are well-established. researchgate.net The technique offers a rapid and cost-effective method for in-field testing. researchgate.net
Isomer Differentiation Techniques
The accurate identification of this compound is complicated by the existence of several positional isomers, such as 5-(2-methylaminopropyl)benzofuran (5-MAPB) and 6-(2-methylaminopropyl)benzofuran (6-MAPB), which often exhibit very similar analytical characteristics. researchgate.netnih.govresearchgate.net Differentiating these isomers is crucial in forensic and toxicological analysis.
Collision-Induced Dissociation (CID) MS/MS Fragmentation Analysis
Tandem mass spectrometry (MS/MS), particularly utilizing collision-induced dissociation (CID), is a definitive technique for distinguishing between isomers of this compound. researchgate.netnih.govresearchgate.net In this method, the protonated molecule of the analyte is selected and then fragmented by collision with an inert gas. wikipedia.orgtaylorandfrancis.com The resulting fragment ions produce a characteristic mass spectrum that serves as a structural fingerprint.
While the electron ionization (EI) mass spectra of 2-MAPB and its isomers can be very similar, their fragmentation patterns under electrospray ionization (ESI) followed by MS/MS analysis show significant and reproducible differences. nih.govresearchgate.net
Research has demonstrated that under ESI-MS/MS conditions, the fragmentation of this compound is distinct from its 5-substituted isomer. A key differentiating feature for this compound is the formation of an intramolecular hydrogen bond between the amino group's hydrogen and the oxygen atom of the benzofuran ring. nih.govresearchgate.net This interaction facilitates a specific fragmentation pathway, leading to a product ion with a higher relative abundance at a mass-to-charge ratio (m/z) of 58. nih.govresearchgate.net In contrast, the 5-MAPB isomer, lacking this structural possibility, produces a characteristic product ion at m/z 131, which arises from the cleavage of the side chain where the resulting positive charge is stabilized by the conjugated benzofuran ring system. nih.govresearchgate.net
| Precursor Ion (m/z) | Isomer | Key Fragment Ion (m/z) | Proposed Fragmentation Pathway |
| [M+H]⁺ | This compound | 58 | Cleavage facilitated by intramolecular hydrogen bond formation. nih.govresearchgate.net |
| [M+H]⁺ | 5-(2-(Methylamino)propyl)benzofuran | 131 | Cleavage of the propylamino side chain, with charge stabilization by the benzofuran ring. nih.govresearchgate.net |
This table summarizes the key distinguishing fragment ions observed in CID-MS/MS analysis of this compound and its positional isomer 5-MAPB.
Computational Chemistry for Mass Spectrometric Dissociation Pathways
To provide a theoretical foundation for the experimentally observed fragmentation patterns, computational chemistry, particularly Density Functional Theory (DFT), has been employed. nih.govresearchgate.netresearchgate.net These computational studies are instrumental in elucidating the dissociation mechanisms and predicting the mass spectra of isomers. researchgate.netscholaris.ca
By modeling the structures of the protonated molecules and calculating the energy barriers for various potential fragmentation pathways, researchers can explain why certain fragments are favored for one isomer over another. nih.govresearchgate.net For this compound, computational analysis confirmed that the formation of the intramolecular hydrogen bond in the protonated molecule lowers the energy barrier for the pathway leading to the m/z 58 fragment ion. nih.govresearchgate.net
Furthermore, these studies have revealed that for electron ionization mass spectrometry, both the energy barrier and the spin density distribution influence the selective dissociation. nih.govresearchgate.net In contrast, for electrospray ionization, different types of orbital interactions, prompted by the intramolecular hydrogen bond, dictate the divergent dissociation outcomes between the isomers. nih.govresearchgate.net This combined experimental and computational approach provides a robust framework for the structural confirmation of this compound and its differentiation from other isomers. nih.govresearchgate.net
Sample Preparation Techniques for Biological Matrices
The analysis of this compound in biological samples, such as blood, urine, or hair, necessitates an effective sample preparation strategy to isolate the analyte from the complex matrix and concentrate it for detection. poderjudicial.gub.uyscispace.com
Solid-Phase Extraction (SPE)
Solid-phase extraction (SPE) is a widely used and highly selective sample preparation technique for extracting compounds from complex matrices. chromatographyonline.comsigmaaldrich.com The choice of SPE sorbent is critical and depends on the physicochemical properties of the analyte and the nature of the sample matrix. thermofisher.com
Given that this compound is a phenethylamine (B48288) derivative, it possesses both non-polar (the benzofuran ring system) and polar/ionizable (the methylamino group) characteristics. For extraction from aqueous biological fluids like urine or plasma, a mixed-mode SPE sorbent is often ideal. thermofisher.com Mixed-mode phases combine two retention mechanisms, typically reversed-phase (for non-polar interactions) and ion-exchange (for electrostatic interactions). thermofisher.com
A common strategy would involve a mixed-mode cation-exchange sorbent. The extraction process generally follows these steps:
Conditioning: The sorbent is prepared with an appropriate solvent (e.g., methanol) followed by water or a buffer.
Sample Loading: The pre-treated biological sample (e.g., diluted urine) is passed through the SPE cartridge. The pH is adjusted to ensure the amine group is protonated (positively charged), allowing it to bind to the cation-exchange functional group of the sorbent.
Washing: The cartridge is washed with a series of solvents to remove interfering substances. A typical wash sequence might include a polar solvent (like water or a mild buffer) followed by a non-polar solvent (like hexane (B92381) or ethyl acetate) to remove a wide range of matrix components.
Elution: The analyte is eluted from the sorbent by using a solvent mixture designed to disrupt both the non-polar and ionic interactions. This is often achieved with a solvent containing an organic modifier (e.g., methanol (B129727) or isopropanol) and a small amount of a basic modifier (e.g., ammonium (B1175870) hydroxide) to neutralize the charge on the analyte, releasing it from the ion-exchange sites.
| SPE Step | Purpose | Typical Solvents/Reagents |
| Conditioning | To activate the sorbent functional groups. | Methanol, Water/Buffer |
| Loading | To retain the analyte on the sorbent. | pH-adjusted biological sample |
| Washing | To remove matrix interferences. | Water, Hexane, Ethyl Acetate |
| Elution | To recover the purified analyte. | Organic solvent with a basic modifier (e.g., Methanol/Ammonium Hydroxide) |
This table outlines a general solid-phase extraction procedure for a basic compound like this compound from a biological matrix.
Enzymatic Hydrolysis for Conjugate Cleavage
In the body, drugs and their metabolites are often conjugated with endogenous molecules, such as glucuronic acid or sulfate, to increase their water solubility and facilitate their excretion. These conjugated metabolites may not be directly detectable by some analytical methods or may not be amenable to extraction procedures like SPE.
Therefore, a common and crucial step in the analysis of biological samples for many drugs is enzymatic hydrolysis. nih.gov This process uses enzymes to cleave the conjugate bonds, releasing the parent drug or its primary metabolites. For glucuronide conjugates, the enzyme β-glucuronidase is widely used.
The general procedure involves incubating the biological sample (e.g., urine) with a solution containing the appropriate enzyme under optimized conditions of pH and temperature. nih.gov For instance, a urine sample would be buffered to a specific pH (e.g., pH 5-7, depending on the enzyme) and incubated with β-glucuronidase at a controlled temperature (e.g., 37°C) for a set period. nih.gov Following hydrolysis, the sample can then be subjected to extraction, such as the SPE procedure described above, to isolate the now-unconjugated this compound for analysis. This step is essential for obtaining an accurate quantitative assessment of the total amount of the compound present in the system.
Preclinical Investigational Paradigms
In Vitro Cellular and Synaptosomal Assays
Neurotransmitter Uptake and Release Studies in Brain Synaptosomes
In vitro studies using rat brain synaptosomes have been instrumental in elucidating the interaction of 2-MAPB and related benzofuran (B130515) compounds with monoamine transporters. These preparations of isolated nerve terminals allow for the direct measurement of a compound's ability to inhibit neurotransmitter reuptake and stimulate its release.
Research has demonstrated that benzofuran derivatives, including 2-MAPB, are substrate-type releasers at dopamine (B1211576) transporters (DAT), norepinephrine (B1679862) transporters (NET), and serotonin (B10506) transporters (SERT). researchgate.net This means they not only block the reuptake of these neurotransmitters but also induce their release from the neuron. The potency of these compounds in evoking transporter-mediated release is notable, with some studies indicating they are at least threefold more potent than 3,4-methylenedioxyamphetamine (MDA) and 3,4-methylenedioxymethamphetamine (MDMA). researchgate.net
| Compound | Transporter Target | Activity | Potency Comparison |
|---|---|---|---|
| Benzofuran Derivatives (general) | DAT, NET, SERT | Substrate-type releaser | ≥ 3x more potent than MDA/MDMA |
| 5-MABB & 6-MABB (S-isomers) | DAT, NET, SERT | Efficacious releasing agents | - |
| 5-MABB & 6-MABB (R-isomers) | SERT | Efficacious releaser | - |
| 5-MABB & 6-MABB (R-isomers) | NET | Partial releaser | - |
| 5-MABB & 6-MABB (R-isomers) | DAT | No releasing activity | - |
Cultured Cell Line Models for Receptor and Transporter Function
Cultured cell lines that are genetically modified to express specific human neurotransmitter transporters (hDAT, hNET, and hSERT) provide a controlled environment to study the direct interactions of compounds like 2-MAPB with their molecular targets. nih.gov These models are crucial for determining the affinity and functional activity of a substance at each transporter subtype without the confounding variables present in more complex biological systems like synaptosomes.
Studies using these cell lines have confirmed that benzofurans generally exhibit low selectivity for the dopamine transporter, with a more pronounced effect on the serotonin transporter. nih.gov For example, the related compound 5-MAPDB showed a 25-fold higher potency at hSERT compared to hDAT. nih.gov This profile is consistent with the classification of these compounds as releasers at hSERT. nih.gov The use of such cell lines allows for a detailed characterization of the structure-activity relationships within the benzofuran class, helping to explain how small changes in their chemical structure can influence their interaction with monoamine transporters.
In Vivo Animal Models for Neurobiological Assessment
Drug Discrimination Paradigms for Stimulus Effects
Drug discrimination paradigms in animals, typically rats, are a valuable tool for assessing the subjective effects of a novel compound by comparing them to a known substance. In these studies, animals are trained to recognize the internal cues produced by a specific drug, such as MDMA, and to signal its presence by pressing a designated lever.
Research has shown that novel benzofuran derivatives can fully substitute for the discriminative stimulus effects of MDMA. researchgate.netnih.gov This indicates that these compounds produce subjective effects in rats that are similar to those of MDMA. The potency of a compound in this paradigm is often related to its activity at monoamine transporters. For instance, the diminished NET and DAT releasing activities of the R-isomers of some benzofuran analogs are associated with a reduced potency in producing MDMA-like behavioral effects. researchgate.netnih.gov
Behavioral Phenotyping in Rodents (e.g., Locomotor Activity)
The assessment of locomotor activity in rodents is a fundamental method for characterizing the stimulant properties of a compound. frontiersin.orgnih.govwindows.net An open-field test is commonly used, where the animal's movements are tracked to measure parameters such as distance traveled, speed, and exploratory behavior. nih.gov
Studies on benzofuran derivatives have demonstrated their ability to influence locomotor activity. For example, the related compound (-)-1-(benzofuran-2-yl)-2-propylaminopentane has been shown to enhance locomotor activity in rats. nih.gov This effect is believed to be mediated by its ability to induce dopamine release. nih.gov Similarly, other benzofurans have been reported to increase locomotor activity, which is a characteristic shared with classic psychostimulants. researchgate.net Interestingly, in some cases, locomotor sensitization has been observed with repeated administration of certain benzofurans, suggesting a potential for long-lasting neuroadaptations. researchgate.net
| Compound | Animal Model | Effect on Locomotor Activity | Mediating Neurotransmitter System |
|---|---|---|---|
| (-)-1-(benzofuran-2-yl)-2-propylaminopentane | Rats | Enhanced | Dopamine |
| 5-APB and 6-APDB | Rodents | Increased | - |
| 5-EAPB | Mice | Induced locomotor sensitization | - |
Neurochemical Effects in Brain Regions (e.g., Extracellular Neurotransmitter Levels)
Microdialysis is a technique used in living animals to measure the levels of neurotransmitters in specific brain regions. This method provides direct evidence of a compound's ability to alter neurochemistry in real-time.
Studies utilizing microdialysis in mice have shown that 2-MAPB and the related compound 5-MAPB increase extracellular levels of both serotonin and dopamine in the brain. nih.gov Consistent with the in vitro findings, these benzofurans were found to increase serotonin levels more than dopamine levels. nih.gov This neurochemical profile, characterized by a potent release of serotonin coupled with a less pronounced effect on dopamine, is a hallmark of the benzofuran class and distinguishes them from other stimulants that may have a more balanced or dopamine-dominant action. The ability to directly measure these neurochemical changes is crucial for correlating the in vitro transporter activity with the in vivo behavioral effects of these compounds. nih.gov
Biochemical and Molecular Biology Approaches in Preclinical Research
The preclinical investigation of novel psychoactive compounds increasingly relies on sophisticated biochemical and molecular biology techniques to elucidate their mechanisms of action at a subcellular level. These approaches provide crucial insights into how these substances modulate neural signaling pathways, which can inform their potential therapeutic applications and toxicological profiles. For the chemical compound 2-(2-(Methylamino)propyl)benzofuran, also known as 2-MAPB, direct and specific data from such preclinical studies are notably scarce in publicly available scientific literature. However, research on closely related benzofuran derivatives offers valuable insights into the potential biochemical and molecular effects that might be extrapolated, with caution, to 2-MAPB.
Gene Expression Analysis (e.g., Neurotrophic Factors)
The analysis of gene expression provides a powerful tool to understand the long-term changes in neuronal function induced by a compound. Neurotrophic factors are a class of proteins essential for the survival, development, and function of neurons, and their expression levels can be significantly altered by psychoactive substances.
The table below summarizes the findings on the effects of (-)-BPAP on neurotrophic factor synthesis, which may serve as an illustrative paradigm for the potential, yet unconfirmed, effects of this compound.
| Neurotrophic Factor | Effect of (-)-BPAP on mRNA Expression (after 6h treatment) | Fold Increase in Secreted Protein (after 24h treatment with 0.35 mM (-)-BPAP) |
|---|---|---|
| Nerve Growth Factor (NGF) | Increased | Up to 120-fold |
| Brain-Derived Neurotrophic Factor (BDNF) | Increased | Up to 2-fold |
| Glial Cell Line-Derived Neurotrophic Factor (GDNF) | Increased | Up to 7-fold |
It is important to emphasize that these findings are for a related compound and may not be directly transferable to this compound. Further research is required to specifically determine if and how 2-MAPB modulates the gene expression of neurotrophic factors.
Protein Level Quantification (e.g., Receptor Densities, Transporter Levels)
Quantifying changes in protein levels, such as the density of neurotransmitter receptors and the levels of transporter proteins, is critical for understanding the synaptic effects of a compound. These proteins are often the primary targets of psychoactive substances.
Currently, there is a lack of published preclinical studies that specifically quantify the effect of this compound on receptor densities or monoamine transporter levels. However, research on its isomers, such as 5-(2-methylaminopropyl)benzofuran (5-MAPB) and 6-(2-aminopropyl)benzofuran (B1241680) (6-APB), provides some context for the potential activity of this class of compounds.
Studies on 5-MAPB and 6-APB have shown that these compounds are potent monoamine releasers, acting as substrates for the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT). rsc.orgmdpi.commdpi.com This action is similar to that of MDMA. rsc.org For instance, in vitro studies using rat brain synaptosomes have demonstrated that these benzofuran derivatives can evoke transporter-mediated release of monoamines with high potency. mdpi.com
The table below presents a comparative overview of the in vitro effects of the related compounds 5-APB and 6-APB on monoamine transporters, as these are the closest available data.
| Compound | Effect on Dopamine Transporter (DAT) | Effect on Norepinephrine Transporter (NET) | Effect on Serotonin Transporter (SERT) |
|---|---|---|---|
| 5-(2-aminopropyl)benzofuran (B1244649) (5-APB) | Substrate-type releaser | Substrate-type releaser | Substrate-type releaser |
| 6-(2-aminopropyl)benzofuran (6-APB) | Substrate-type releaser | Substrate-type releaser | Substrate-type releaser |
It is crucial to reiterate that these data pertain to isomers of this compound and not the compound itself. The specific effects of 2-MAPB on receptor densities and transporter levels remain to be elucidated through dedicated preclinical research. Without such studies, any assumptions about its protein-level interactions are speculative.
Emerging Research Areas and Future Perspectives
Development of Novel Benzofuran (B130515) Analogues with Tuned Pharmacological Profiles
The synthesis of novel benzofuran derivatives is a burgeoning field of research, driven by the quest for compounds with specific and improved pharmacological properties. mdpi.comresearchgate.netrsc.org The core benzofuran structure provides a versatile scaffold that can be chemically modified to create a wide array of analogues. mdpi.comresearchgate.netrsc.org These modifications can influence the compound's affinity and efficacy at various receptor sites, potentially leading to the development of agents with more desirable therapeutic or research characteristics. researchgate.net
Research efforts are focused on creating analogues that exhibit enhanced selectivity for specific monoamine transporters, such as those for serotonin (B10506), norepinephrine (B1679862), and dopamine (B1211576). researchgate.netresearchgate.net By fine-tuning the chemical structure, researchers aim to modulate the psychoactive effects, potentially separating desired therapeutic actions from unwanted side effects. This involves the synthesis and evaluation of a variety of derivatives, including those with substitutions on the benzofuran ring and modifications to the aminopropyl side chain. mdpi.comresearchgate.netrsc.org The ultimate goal is to develop compounds with MDMA-like monoamine-releasing activity but with improved safety profiles. researchgate.net
Advanced Computational and In Silico Modeling for Drug Discovery
In recent years, computational and in silico modeling have become indispensable tools in the field of drug discovery. nih.govjazindia.comnih.govresearchgate.netafricanjournalofbiomedicalresearch.com These methods allow for the virtual screening of large libraries of compounds, predicting their potential binding affinities and pharmacological activities before they are synthesized in the laboratory. nih.govjazindia.comnih.govresearchgate.netafricanjournalofbiomedicalresearch.com This approach significantly reduces the time and resources required for drug development.
For benzofuran derivatives, molecular docking studies are employed to understand how these compounds interact with their target receptors at the molecular level. jazindia.comnih.govresearchgate.net By simulating the binding of different analogues to receptor sites, researchers can identify key structural features that are important for activity and selectivity. nih.govresearchgate.net This information can then be used to guide the design of new compounds with improved properties. Furthermore, in silico methods are used to predict the ADME (absorption, distribution, metabolism, and excretion) and toxicity profiles of new compounds, helping to identify potential liabilities early in the drug discovery process. nih.gov
Refinement of Analytical Techniques for Isomer Specificity and Trace Detection
The proliferation of novel psychoactive substances, including various benzofuran isomers, presents a significant challenge for forensic and clinical laboratories. researchgate.netnih.gov Distinguishing between positional isomers, such as 2-MAPB, 5-MAPB, and 6-MAPB, is crucial for accurate identification and legal regulation. However, their similar chemical structures can make them difficult to differentiate using standard analytical techniques. researchgate.netnih.gov
To address this challenge, researchers are developing and refining analytical methods with improved isomer specificity. researchgate.netnih.gov Techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are being optimized to provide more definitive identification of these compounds. researchgate.netnih.gov Additionally, there is a growing need for methods capable of detecting these substances at trace levels in complex biological matrices, such as urine and blood.
Exploration of Specific Receptor Subtype Selectivity for Research Probes
Benzofuran derivatives interact with a variety of receptor subtypes, including those for serotonin, dopamine, and norepinephrine. researchgate.netresearchgate.net Understanding the specific receptor subtype selectivity of these compounds is essential for elucidating their pharmacological mechanisms and for developing them as research tools. For example, compounds that are highly selective for a particular serotonin receptor subtype could be used to probe the function of that receptor in the brain.
Researchers are using a combination of in vitro and in vivo techniques to characterize the receptor binding profiles of novel benzofuran analogues. researchgate.netresearchgate.net This includes radioligand binding assays to determine the affinity of the compounds for different receptor subtypes, as well as functional assays to assess their efficacy as agonists or antagonists. acs.orgacs.orgnih.gov The goal is to identify compounds with high selectivity for specific receptor subtypes, which can then be used as valuable research probes to investigate the roles of these receptors in various physiological and pathological processes. acs.orgacs.orgnih.gov
Comprehensive Elucidation of Enzyme-Mediated Biotransformation Kinetics
The way in which a compound is metabolized in the body can have a significant impact on its pharmacological effects and potential toxicity. nih.govlongdom.org The biotransformation of benzofuran derivatives is a complex process that can involve a variety of enzymes, including cytochrome P450 (CYP) isoenzymes. nih.govlongdom.orgmdpi.com Understanding the kinetics of these enzyme-mediated reactions is crucial for predicting the compound's half-life, potential for drug-drug interactions, and the formation of active or toxic metabolites.
Q & A
Q. How can researchers reliably identify and characterize 2-(2-(methylamino)propyl)benzofuran in synthetic samples?
Methodological Answer:
- Use tandem mass spectrometry (MS/MS) with collision-induced dissociation (CID) to differentiate positional isomers (e.g., 2- vs. 6-isomers) by analyzing fragmentation patterns. Protonated molecules of the compound exhibit distinct MS/MS spectra, such as diagnostic ions at m/z 135 and 160 for the 2-isomer versus m/z 147 and 175 for the 6-isomer .
- Complement MS data with nuclear magnetic resonance (NMR) spectroscopy, focusing on aromatic proton splitting patterns and methylamino group signals (e.g., δ 2.3–2.7 ppm for methyl protons) .
Q. What synthetic routes are available for this compound, and what precursors are critical?
Methodological Answer:
- Employ reductive amination of benzofuran ketones (e.g., 2-propionylbenzofuran) using methylamine and sodium cyanoborohydride under acidic conditions .
- Optimize reaction conditions (e.g., pH 6–7, 40–60°C) to minimize side products like over-alkylated amines or ring-substituted byproducts .
- Validate purity via high-performance liquid chromatography (HPLC) with UV detection at 254 nm .
Q. What analytical challenges arise in distinguishing structural analogs of benzofuran derivatives?
Methodological Answer:
- Use gas chromatography-mass spectrometry (GC-MS) with derivatization (e.g., trifluoroacetic anhydride) to improve volatility and resolve co-eluting isomers .
- Cross-reference retention indices with certified reference materials (CRMs) and spectral libraries to confirm identity .
Advanced Research Questions
Q. How do structural modifications (e.g., isomerism) impact the pharmacological activity of this compound?
Methodological Answer:
- Conduct receptor binding assays (e.g., serotonin 5-HT₂A/5-HT₂C, dopamine D₂) to compare isomer-specific activity. For example, the 2-isomer may exhibit higher affinity for monoamine transporters due to steric effects from the benzofuran ring .
- Pair in vitro data with in vivo microdialysis in rodent models to measure neurotransmitter release (e.g., dopamine, serotonin) .
Q. What strategies can resolve contradictions in reported neurochemical data for benzofuran derivatives?
Methodological Answer:
- Perform meta-analyses of published studies, controlling for variables like isomer purity, dosing protocols, and species-specific metabolism .
- Validate conflicting results using orthogonal assays (e.g., electrophysiology vs. radioligand binding) .
Q. How can novel derivatives of this compound be designed for targeted pharmacological applications?
Methodological Answer:
Q. What advanced analytical methods are required to detect trace metabolites of this compound in environmental or biological samples?
Methodological Answer:
- Use solid-phase extraction (SPE) with mixed-mode sorbents (e.g., Oasis HLB) to isolate metabolites from complex matrices like wastewater or plasma .
- Quantify metabolites via liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards (e.g., triclosan-d₃) to correct for matrix effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


